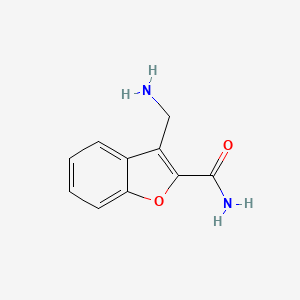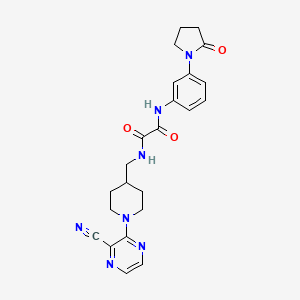
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinoxaline moiety, which is a type of heterocyclic compound. These moieties are known to exhibit a broad range of chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Imidazole, a similar compound to 1,2,3-triazole, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Pharmacological Evaluation
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone and its derivatives have been explored for their pharmacological potential. For instance, quinoxalin-2-carboxamides, structurally similar to the compound , have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. These compounds, especially (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, showed significant 5-HT3 receptor antagonism, suggesting their potential application in managing conditions influenced by these receptors (Mahesh et al., 2011).
Anticonvulsant Properties
A precursor of the compound, 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, has been used to synthesize novel quinoxaline derivatives with potential anticonvulsant properties. Some of these derivatives demonstrated promising anticonvulsant activities, indicating the therapeutic potential of these compounds in seizure management (Alswah et al., 2013).
Synthesis and Characterization
The synthesis of benzocarbacephems from quinolines, including azetidinones similar to the compound of interest, has been reported. These compounds were synthesized from simple quinoline derivatives, and their structures were elucidated through various spectroscopic techniques, offering insights into the chemical nature and potential applications of these compounds (Gilchrist & Rahman, 1998).
Monoamine Oxidase Inhibition
Quinoxaline derivatives have been investigated for their monoamine oxidase (MAO) inhibitory properties, which are crucial for the treatment of certain psychiatric and neurological disorders. The synthesized compounds showed competitive inhibition profiles and MAO-A selectivity, highlighting their potential as therapeutic agents (Khattab et al., 2010).
Antimicrobial Activity
Some substituted 1,2,3-triazoles, structurally related to the compound , have been synthesized and characterized. These compounds demonstrated antimicrobial activity, indicating their potential application in combating infectious diseases (Holla et al., 2005).
Mécanisme D'action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
The mode of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond
Biochemical Pathways
It is known that triazole compounds can show versatile biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Triazole compounds are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties may influence the pharmacokinetics of the compound.
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline. The high chemical stability of triazole compounds suggests that they may be relatively stable under various environmental conditions .
Orientations Futures
Propriétés
IUPAC Name |
quinoxalin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-16-5-6-17-20)13-7-15-11-3-1-2-4-12(11)18-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCOLATDSQNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2641482.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2641483.png)



![9-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2641489.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2641492.png)


![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)


![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)